7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique combination of a bromophenyl group, an oxadiazole ring, and a methoxyphenyl group, all integrated into a tetrahydroquinazoline-dione framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The bromophenyl and methoxyphenyl groups are then introduced via substitution reactions. The final step involves the formation of the tetrahydroquinazoline-dione core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones
Uniqueness
What sets 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione apart from similar compounds is its unique combination of functional groups and heterocyclic rings. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H15BrN4O4 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O4/c1-31-17-9-7-16(8-10-17)28-22(29)18-11-4-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-2-5-15(24)6-3-13/h2-12H,1H3,(H,25,30) |
InChI Key |
ZHNBEOCFHKAQPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |
Origin of Product |
United States |
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